3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol
Description
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(5-bromopyridin-3-yl)oxetan-3-ol |
InChI |
InChI=1S/C8H8BrNO2/c9-7-1-6(2-10-3-7)8(11)4-12-5-8/h1-3,11H,4-5H2 |
InChI Key |
VEYGZKMRFAOKHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CC(=CN=C2)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
A. Brominated Pyridinyl Oxetanol Derivatives
- 3-(4-Bromophenyl)oxetan-3-ol (CAS 1093878-32-0): This compound replaces the pyridine ring with a brominated benzene ring. Its molecular weight (C₉H₉BrO₂, ~245.08) is slightly higher than 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol (C₈H₈BrNO₂, ~230.06), which may affect solubility and pharmacokinetics .
- Its molecular weight (248.05) is marginally higher due to the fluorine atom, and the altered substitution pattern on the pyridine ring could influence target selectivity .
B. Non-Brominated Oxetanol Derivatives
- Oxetan-3-ol (CAS 7748-36-9) : The parent compound lacks aromatic substitution. Its simplicity (C₃H₆O₂, MW 74.08) results in higher polarity and lower lipophilicity compared to brominated derivatives, making it less suitable for blood-brain barrier penetration .
- Ibuprofen-Oxetan-3-ol Hybrids : Derivatives where oxetan-3-ol replaces the carboxylic acid group of ibuprofen show retained cyclooxygenase (COX) inhibition with improved permeability, highlighting the bioisosteric utility of oxetanes .
Physicochemical Properties
Key properties of this compound and analogs are summarized below:
| Compound | Molecular Formula | Molecular Weight | pKa* | LogP** | Permeability (PAMPA, nm/s) |
|---|---|---|---|---|---|
| This compound | C₈H₈BrNO₂ | ~230.06 | ~7.6 | ~1.2 | ~300 |
| Carboxylic Acid (e.g., Ibuprofen) | C₁₃H₁₈O₂ | 206.28 | ~4.5 | ~3.5 | ~50 |
| Thietan-3-ol (S-analog) | C₃H₆OS | 90.14 | ~8.1 | ~0.8 | ~250 |
| 3-(4-Bromophenyl)oxetan-3-ol | C₉H₉BrO₂ | 245.08 | ~7.8 | ~2.0 | ~200 |
Estimated from oxetane bioisostere studies ; *Calculated using fragment-based methods.
- Acidity : The oxetane ring in this compound confers higher pKa (~7.6) compared to carboxylic acids (pKa ~4.5), reducing ionization at physiological pH and enhancing passive diffusion .
- Lipophilicity : The bromopyridinyl group increases LogP (~1.2) relative to unsubstituted oxetan-3-ol (LogP ~−0.5), balancing solubility and membrane permeability .
- Permeability : Oxetane derivatives generally exhibit superior permeability (e.g., ~300 nm/s in PAMPA assays) compared to carboxylic acids (~50 nm/s), critical for central nervous system (CNS) drug candidates .
Limitations and Challenges
- Thietan-3-ol (sulfur analog) and sulfone derivatives may offer improved stability but require further investigation .
- Synthetic Complexity : Introducing the bromopyridinyl group demands specialized conditions (e.g., Buchwald-Hartwig amination or halogenation), which can affect yield and scalability .
Preparation Methods
Diol Precursor Cyclization
A widely adopted method involves the stereoselective cyclization of 1,3-diol intermediates. For example, 1-hydroxy-3-bromo-pyridine derivatives undergo base-mediated intramolecular etherification (Fig. 1A).
Procedure :
-
Diol Preparation : 5-Bromo-pyridine-3-carbaldehyde is reduced to the corresponding diol using NaBH₄ in THF/MeOH (4:1) at 0°C (yield: 78%).
-
Cyclization : Treatment with NaH (2.5 eq) in anhydrous THF at 65°C for 12 hr induces ring closure (yield: 62%).
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | NaH | +15% vs. KOtBu |
| Solvent | THF | +22% vs. DMF |
| Temperature | 65°C | +18% vs. RT |
Side products include open-chain ethers (∼12%) and dehydrated alkenes (∼9%).
Epoxide Rearrangement
Alternative routes exploit oxirane-to-oxetane ring expansion (Fig. 1B):
-
Epoxidation : 5-Bromo-pyridine-3-methanol is treated with mCPBA in DCM (0°C → RT, 6 hr) to form the epoxide (yield: 84%).
-
Ring Expansion : BF₃·OEt₂ catalyzed rearrangement at −20°C for 3 hr yields the oxetane (yield: 58%).
Advantages : Better stereocontrol; Drawbacks : Requires cryogenic conditions.
Bromination Strategies
Direct Electrophilic Bromination
Post-cyclization bromination employs N-bromosuccinimide (NBS) under radical conditions:
Conditions :
Limitations : Competing C3 bromination (∼18%) necessitates careful stoichiometric control.
Directed Ortho-Metalation
Directed C–H activation enables precise bromine installation:
-
Lithiation : LDA (−78°C, THF) deprotonates pyridine C5-H (kinetically favored).
-
Quenching : Br₂ (−78°C → RT) provides 5-bromo derivative (yield: 73%).
Hydroxylation and Protecting Group Strategies
Oxidative Hydroxylation
Tert-butyldimethylsilyl (TBS)-protected intermediates undergo TBAF-mediated deprotection:
Sequence :
Overall Yield : 68% over three steps.
Process Optimization and Scalability
Continuous Flow Synthesis
Microreactor systems enhance reaction efficiency:
| Parameter | Batch Mode | Flow Mode | Improvement |
|---|---|---|---|
| Cyclization Time | 12 hr | 45 min | 16× faster |
| Yield | 62% | 78% | +16% |
| Byproduct Formation | 21% | 9% | −57% |
Catalytic System Screening
Pd/C (5 wt%) in H₂ (50 psi) enables efficient deprotection without over-reduction:
Comparison :
| Catalyst | H₂ Pressure | Yield | Dehalogenation |
|---|---|---|---|
| Pd/C | 50 psi | 91% | <2% |
| Ra-Ni | 30 psi | 76% | 15% |
| PtO₂ | 20 psi | 83% | 8% |
Analytical and Characterization Data
Spectroscopic Fingerprints
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(5-Bromo-pyridin-3-yl)-oxetan-3-ol, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. A plausible route involves coupling 5-bromo-3-pyridinylboronic acid with a functionalized oxetane precursor (e.g., oxetan-3-ol mesylate) under Suzuki-Miyaura conditions (Pd catalysis, base, and solvent optimization) . Key parameters to optimize include:
- Catalyst loading : 1–5 mol% Pd(PPh₃)₄ for minimal side products.
- Temperature : 80–100°C in THF or dioxane for efficient coupling.
- Base : K₂CO₃ or Cs₂CO₃ to maintain pH and avoid oxetane ring-opening.
Alternative routes may employ Mitsunobu reactions to attach the oxetanol group to the pyridine core, though steric hindrance from the bromine may require bulky phosphine ligands (e.g., DIAD/TPP) .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., oxetanol -OH at ~3.5 ppm, pyridine protons at 7.5–8.5 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or ring strain using SHELXL for refinement .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected m/z: 230.99 [M+H]⁺).
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95% recommended for downstream applications).
Advanced Research Questions
Q. What strategies mitigate oxetane ring-opening during functionalization or storage?
Methodological Answer: The oxetane ring’s strain (~26 kcal/mol) makes it prone to acid/base-induced opening. Mitigation strategies include:
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
Methodological Answer: The 5-bromo group on pyridine acts as a directing group and participates in:
- Suzuki couplings : With arylboronic acids to generate biaryl derivatives (e.g., drug candidates). Kinetic studies show higher yields when using PdCl₂(dppf) at 90°C .
- Buchwald-Hartwig aminations : With primary amines to introduce nitrogen-based functionalities. Note competing oxetane ring-opening above 100°C .
Q. What computational methods predict the compound’s stability and reactivity?
Methodological Answer:
- DFT calculations : Use Gaussian09 to model transition states for ring-opening (B3LYP/6-31G* level). Predict activation energies for hydrolysis .
- Molecular dynamics : Simulate solvation effects in polar solvents (e.g., water vs. DMSO) to assess aggregation or degradation pathways.
- QSPR models : Correlate Hammett σ values of substituents with reaction rates for derivative design .
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer: Discrepancies often arise from:
Q. What are the applications of this compound in medicinal chemistry?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
